Methyl 4-[7-bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[7-bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chromeno-pyrrol moiety, and a benzoate ester
Preparation Methods
The synthesis of Methyl 4-[7-bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazole ring: This can be achieved by reacting appropriate starting materials such as 4,5-dimethyl-1,3-thiazole with brominating agents.
Construction of the chromeno-pyrrol moiety: This step involves cyclization reactions that form the chromeno-pyrrol structure, often using catalysts and specific reaction conditions to ensure the correct formation of the desired product.
Chemical Reactions Analysis
Methyl 4-[7-bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and chromeno-pyrrol moieties.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Methyl 4-[7-bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring and chromeno-pyrrol moiety may play a role in binding to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar compounds include other thiazole-containing molecules and chromeno-pyrrol derivatives. For example:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain thiazole rings, are known for their biological activities.
Chromeno-Pyrrol Derivatives:
Methyl 4-[7-bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate stands out due to its unique combination of functional groups, which may confer distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C24H17BrN2O5S |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
methyl 4-[7-bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H17BrN2O5S/c1-11-12(2)33-24(26-11)27-19(13-4-6-14(7-5-13)23(30)31-3)18-20(28)16-10-15(25)8-9-17(16)32-21(18)22(27)29/h4-10,19H,1-3H3 |
InChI Key |
PYDANOCVROFUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)C(=O)OC)C |
Origin of Product |
United States |
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